molecular formula C21H20N4O B2471975 2-methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 946201-79-2

2-methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2471975
CAS No.: 946201-79-2
M. Wt: 344.418
InChI Key: YGTFXHPWBAIJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of pyrazoline derivatives fused with quinoxaline moieties. Its structure features a 4,5-dihydropyrazole core substituted with a phenyl group at position 3, a quinoxalin-6-yl group at position 5, and a 2-methylpropan-1-one moiety at position 1 (Figure 1). The quinoxaline ring contributes to electron-withdrawing properties, while the methyl group on the propanone chain introduces steric and electronic effects that modulate solubility and intermolecular interactions. Such derivatives are primarily explored for corrosion inhibition and pharmaceutical applications due to their ability to adsorb onto metal surfaces or interact with biological targets .

Properties

IUPAC Name

2-methyl-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14(2)21(26)25-20(13-18(24-25)15-6-4-3-5-7-15)16-8-9-17-19(12-16)23-11-10-22-17/h3-12,14,20H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTFXHPWBAIJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound that belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H18N4O\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}

This compound features a quinoxaline moiety linked to a pyrazole ring, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound.

Case Studies

  • In Vitro Cytotoxicity : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited an IC50 value in the low micromolar range against human leukemia cell lines such as K562 and HL60. This suggests that it may inhibit cell proliferation effectively.
    Cell LineIC50 (µM)Reference
    K5623.5
    HL6015
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells. Further studies are necessary to elucidate the specific pathways involved.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented, and this compound is no exception.

Research Findings

A series of tests have shown that this compound exhibits antibacterial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in treating inflammatory diseases.

Mechanism Insights

The anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies have demonstrated that related pyrazole compounds can significantly reduce inflammatory markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the pyrazole ring, the propanone chain, or the fused heterocycle. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
2-Methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one 2-methylpropan-1-one, phenyl, quinoxalin-6-yl ~350 (estimated) Potential corrosion inhibitor; methyl group enhances hydrophobicity
PQDPP (1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one) Propan-1-one (no methyl), phenyl, quinoxalin-6-yl ~336 Corrosion inhibition efficiency: 93.65% in 1 M HCl
Mt-3-PQPP (1-[3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one) 3-methoxyphenyl, quinoxalin-6-yl, propan-1-one ~378 Higher electron-donating capacity due to methoxy group; corrosion inhibition
Cl-4-PQPP (1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one) 4-chlorophenyl, quinoxalin-6-yl, propan-1-one ~373 Chlorine substituent increases electron-withdrawing effects; corrosion inhibition
ME-1 (3-(hydrazinyloxy)-1-(3-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one) Hydrazinyloxy, p-tolyl, phenyl 338.40 Pharmaceutical applications (e.g., antimicrobial); hydrazinyloxy enhances hydrogen bonding
1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one Quinoline substituent (2-methyl-4-phenyl), phenyl ~424 Anticancer potential; quinoline moiety alters π-π stacking and bioavailability

Substituent Effects on Functional Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (Mt-3-PQPP) and methyl (target compound) groups enhance electron density, improving adsorption on metal surfaces via lone-pair interactions .
  • Steric Effects: The 2-methyl group in the target compound may reduce solubility in polar solvents compared to non-methylated analogs like PQDPP, but increases hydrophobicity for better surface coverage .
  • Biological Activity: Hydrazinyloxy derivatives (ME series) exhibit distinct pharmacological profiles due to hydrogen-bonding capabilities, unlike propanone-based analogs .

Corrosion Inhibition Efficiency

  • PQDPP (93.65% efficiency) outperforms Cl-4-PQPP and Mt-3-PQPP in 1 M HCl, suggesting phenyl groups at position 3 optimize adsorption . The target compound’s methyl group could further improve efficiency by reducing desorption rates, though experimental data is pending .

Q & A

Q. What are the established synthesis pathways for 2-methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated ketones (e.g., chalcone analogs) under reflux conditions in ethanol or dioxane .
  • Step 2: Introduction of the quinoxaline moiety via condensation of o-phenylenediamine with diketones or α-ketoesters .
  • Step 3: Functionalization of the propan-1-one group through nucleophilic acyl substitution or Friedel-Crafts acylation .
    Optimization Tip: Use triethylamine as a catalyst to enhance reaction efficiency and purity .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • X-ray crystallography (via SHELXL refinement) resolves bond lengths and angles, particularly for the pyrazole and quinoxaline rings .
  • NMR spectroscopy (¹H/¹³C): Key signals include:
    • δ 2.1–2.5 ppm (methyl group on propanone).
    • δ 7.5–8.5 ppm (aromatic protons from quinoxaline and phenyl groups) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (expected: ~409.3 g/mol) .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties of this compound?

  • Multiwfn software analyzes electron localization function (ELF) and electrostatic potential (ESP) to predict reactivity sites (e.g., electrophilic quinoxaline nitrogen) .
  • Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap), correlating with observed UV-Vis spectra .

Q. What strategies resolve contradictions in crystallographic data refinement?

  • SHELXL: Use the TWIN and BASF commands to handle twinning or disordered regions in the crystal lattice .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How to design analogs for enhanced biological activity?

  • Structural Modifications:
    • Replace the phenyl group with electron-withdrawing substituents (e.g., 4-bromophenyl) to modulate bioavailability .
    • Substitute quinoxaline with benzothiazole for improved antitumor activity .
  • Bioisosterism: Replace the propanone group with a carboxamide to enhance hydrogen-bonding potential .

Methodological Challenges and Solutions

Q. How to address low yields in pyrazole ring formation?

  • Solvent Optimization: Use ethanol instead of dioxane to reduce side reactions .
  • Catalysis: Introduce 10 mol% acetic acid to accelerate cyclization .

Q. What analytical techniques differentiate between diastereomers in the 4,5-dihydropyrazole core?

  • Chiral HPLC with a cellulose-based column resolves enantiomers.
  • Vibrational Circular Dichroism (VCD) confirms absolute configuration .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating anticancer potential?

  • MTT Assay: Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ values < 10 µM indicate potency) .
  • Topoisomerase Inhibition: Use gel electrophoresis to assess DNA-intercalation activity .

Q. How to assess antimicrobial efficacy?

  • MIC Determination: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

Critical Analysis of Contradictions

  • Discrepancy in LogP Values: Experimental (3.5) vs. computational (4.2) logP may arise from solvent effects in octanol-water partitioning. Validate using shake-flask assays .
  • Variable IC₅₀ Values: Batch-to-batch purity differences (e.g., <95% by HPLC) can skew bioactivity results. Implement preparative HPLC for purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.